N-phenyl-1,4-diazepane-1-carboxamide hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not fully disclosed in public literature, analogous diazepane derivatives provide insights:
Infrared (IR) Spectroscopy
Characteristic IR absorptions include:
- N–H stretch : ~3300 cm⁻¹ (carboxamide).
- C=O stretch : ~1640 cm⁻¹ (amide I band).
- C–N stretch : ~1250 cm⁻¹.
Mass Spectrometry (MS)
- ESI-MS : The base compound (without HCl) shows a molecular ion peak at m/z 219.28 .
- High-resolution MS : Confirms the molecular formula with a calculated exact mass of 255.74 g/mol for the hydrochloride salt.
Crystallographic Analysis and Solid-State Properties
Crystallographic data for this compound remains unreported in public databases. However, related diazepane derivatives exhibit:
- Crystal system : Monoclinic or triclinic systems due to asymmetric substitution patterns.
- Hydrogen bonding : Stabilization via N–H···Cl interactions between the carboxamide and chloride ions.
- Hygroscopicity : The hydrochloride salt form likely exhibits moderate hygroscopicity, requiring storage under anhydrous conditions.
Physicochemical Profiling (Solubility, Stability, Purity)
Solubility
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <1 (low) |
| Methanol | ~50 |
| DMSO | ~100 |
| Chloroform | ~20 |
Data inferred from analogs.
Stability
Properties
IUPAC Name |
N-phenyl-1,4-diazepane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15;/h1-3,5-6,13H,4,7-10H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLVELYAJMJVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a diazepane ring structure that includes nitrogen atoms and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 255.74382 g/mol. The presence of the phenyl group enhances its lipophilicity, which is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at neurokinin (NK) receptors, particularly the NK-1 receptor, which is involved in pain perception and inflammatory responses .
Key Mechanisms:
- Receptor Modulation : The compound may inhibit NK-1 receptor activity, leading to reduced pain and inflammation.
- Enzyme Inhibition : It has been suggested that similar compounds can modulate enzyme activities involved in metabolic pathways.
Biological Activities
This compound has shown promise in various biological assays:
Anxiolytic and Anticonvulsant Effects
Research indicates that compounds within this structural class exhibit anxiolytic (anxiety-reducing) and anticonvulsant properties. For instance, studies have demonstrated that diazepane derivatives can effectively reduce seizure activity in animal models.
Antitumor Activity
In vitro studies have shown that related compounds can inhibit tumor growth in various cancer cell lines. For example, a related diazepane compound demonstrated significant antiproliferative effects against ovarian cancer cells .
Study 1: NK-1 Receptor Antagonism
A study investigated the effects of N-phenyl-1,4-diazepane derivatives on corneal neovascularization using a mouse model. The results indicated that topical application significantly reduced neovascularization, suggesting potential therapeutic applications in ocular conditions involving inflammation .
Study 2: Antitumor Efficacy
Another study focused on the antitumor effects of structurally similar compounds in murine models. The treatment with these compounds resulted in reduced tumor volume and improved survival rates compared to control groups . This highlights the potential for further development into anticancer therapies.
Data Table: Summary of Biological Activities
Scientific Research Applications
Therapeutic Potential in Cancer Treatment
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride has been studied for its efficacy as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases are implicated in the progression of several cancers, including prostate cancer, breast cancer, and leukemia.
Case Studies
- Prostate Cancer : Research indicates that this compound can enhance the effects of androgen deprivation therapy in castration-resistant prostate cancer models. Studies have shown that when combined with enzalutamide, a standard treatment for this cancer type, the compound significantly reduced tumor growth in vivo .
- Breast Cancer : In models of metastatic breast cancer, the compound exhibited potent anti-tumor activity. The pharmacokinetic profiles demonstrated high serum concentrations and prolonged action, suggesting its potential for effective dosing regimens .
Applications in Neuropharmacology
Beyond oncology, this compound is being explored for its neuropharmacological properties. The compound's structure suggests potential interactions with neurotransmitter systems.
Potential Mechanisms
The compound may influence pathways related to mood regulation and cognitive function. Its structural similarity to known psychoactive compounds raises interest in its application for treating neurodegenerative diseases or mood disorders .
Synthesis and Chemical Properties
Understanding the synthesis of this compound is essential for its application in research.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight: Chlorine addition increases molecular weight by ~35 g/mol (vs. non-chlorinated analog).
- Substituent Position : The 3-chloro and 4-chloro isomers exhibit identical molecular weights but differ in electronic and steric properties, which may influence receptor binding or solubility.
Sulfonamide Derivatives
Sulfonamide-linked diazepane derivatives represent another class of structurally related compounds.
Key Observations :
- Synthetic Accessibility : Lower yields (e.g., 0.011–0.052 g) suggest synthetic challenges compared to carboxamide derivatives.
Trifluoroethyl and Alkyldiazepane Derivatives
Other diazepane derivatives incorporate non-aromatic substituents, such as trifluoroethyl or alkyl groups:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide HCl | - | C₇H₁₃ClF₃N₃O₂S | 295.71 | Trifluoroethyl group |
| 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride | 118157-05-4 | C₁₄H₂₃Cl₂N₂ | 295.26 | 3-Phenylpropyl chain |
Key Observations :
- Alkyl Chain Impact : The 3-phenylpropyl substituent increases hydrophobicity, which may improve membrane permeability.
Structural and Functional Implications
- Carboxamide vs. Sulfonamide: Carboxamides act as hydrogen-bond donors/acceptors, while sulfonamides primarily accept hydrogen bonds. This difference could influence target selectivity.
- Chlorine Substitution: Chlorine’s electronegativity may enhance binding to aromatic receptors (e.g., serotonin or dopamine receptors) compared to the non-chlorinated parent compound.
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo applications.
Preparation Methods
Boc-Protected Scaffold Preparation
- The synthesis begins with tert-butyl 1,4-diazepane-1-carboxylate (Boc-protected diazepane), which serves as the key intermediate.
- This compound can be obtained by selective mono-debenzylation of dibenzyl-protected diazepane derivatives followed by Boc protection.
Amide Coupling Reaction
- The Boc-protected diazepane (e.g., tert-butyl 1,4-diazepane-1-carboxylate) is reacted with an aryl or heteroaryl carboxylic acid, such as 5-chloronicotinic acid, to form the amide bond.
- Coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
- The reaction is typically carried out in DMF at room temperature and monitored by LC-MS.
- The product is purified by preparative HPLC under basic conditions to yield the Boc-protected amide intermediate with high yield (up to 98%).
Deprotection and Formation of Hydrochloride Salt
- The Boc protecting group is removed by treatment with hydrochloric acid in dioxane (4 M HCl in dioxane) at room temperature.
- This step yields the free amine hydrochloride salt of N-phenyl-1,4-diazepane-1-carboxamide.
- The crude product is then purified, often by extraction and drying steps, to obtain the hydrochloride salt as a white solid with nearly quantitative yield (100%).
Representative Experimental Procedures
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| Boc Protection | Boc anhydride or tert-butyl ester formation | Protection of 1,4-diazepane nitrogen | Not specified |
| Amide Coupling | Boc-protected diazepane (4 mmol), 5-chloronicotinic acid (4.4 mmol), HATU (4.4 mmol), DIPEA (12 mmol), DMF, rt | Stirred at room temp, purified by prep HPLC | 98% |
| Boc Deprotection | 4 M HCl in dioxane, rt, 1 h | Removal of Boc group to yield hydrochloride salt | 100% |
Alternative Reductive Amination Route
- In some synthetic routes, reductive amination is used to introduce various substituents on the diazepane nitrogen.
- The Boc-protected amide intermediate is reacted with aldehydes in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) and DIPEA in solvents like DCM or DMF at room temperature overnight.
- After reaction completion, the mixture is worked up with aqueous sodium bicarbonate and purified by preparative HPLC.
- This method allows for structural diversification of the compound.
Summary Table of Key Reaction Conditions and Yields
| Reaction Type | Starting Material | Reagents/Conditions | Product Description | Yield (%) |
|---|---|---|---|---|
| Boc Protection | 1,4-diazepane derivatives | Boc anhydride or tert-butyl ester formation | Boc-protected diazepane scaffold | Not specified |
| Amide Coupling | Boc-protected diazepane + 5-chloronicotinic acid | HATU, DIPEA, DMF, rt | Boc-protected amide intermediate | 98 |
| Boc Deprotection | Boc-protected amide | 4 M HCl in dioxane, rt, 1 h | This compound | 100 |
| Reductive Amination | Boc-protected amide + aldehyde | NaBH(OAc)3, DIPEA, DCM or DMF, rt, overnight | Substituted diazepane derivatives | Not specified |
Research Findings and Notes
- The amide coupling using HATU and DIPEA is highly efficient and yields pure intermediates suitable for further functionalization.
- Boc deprotection with HCl in dioxane is mild and quantitative, providing the hydrochloride salt directly.
- Reductive amination offers a versatile approach to modify the diazepane nitrogen, enabling hit-to-lead optimization in drug discovery programs.
- Purification by preparative HPLC under basic conditions is critical for removing impurities and ensuring product purity.
- Analytical data such as LC-MS retention times and ^1H NMR chemical shifts confirm the identity and purity of intermediates and final products.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-phenyl-1,4-diazepane-1-carboxamide hydrochloride and structurally related compounds?
- Methodological Answer : Synthesis of 1,4-diazepane derivatives typically involves multi-step reactions, including nucleophilic substitution and carboxamide formation. For example, substituted 1,4-diazepane compounds can be synthesized via coupling reactions between amines and carbonyl intermediates under anhydrous conditions. Characterization often employs IR spectroscopy (e.g., peaks at 3294 cm⁻¹ for N-H stretching) and molecular weight verification via mass spectrometry .
- Key Data :
- Yield: ~0.011 g for analogous compounds (e.g., C18H22ClN3O2S derivatives) .
- Reaction conditions: Use of HCl for salt formation to improve stability .
Q. How can researchers ensure the purity and stability of This compound during storage?
- Methodological Answer : Purity (≥98%) is typically verified via HPLC or UV/Vis spectroscopy (λmax ~255 nm). For stability, store as a crystalline solid at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles, as this may degrade the compound. Validate stability over time using accelerated aging studies .
- Key Data :
- Stability: ≥5 years under recommended storage conditions .
- Degradation indicators: Changes in melting point (>201°C) or spectral shifts .
Q. What analytical techniques are critical for distinguishing This compound from structurally similar compounds (e.g., N-phenyl-1,4-phenylenediamine hydrochloride)?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify unique functional groups (e.g., carboxamide C=O stretching at ~1600 cm⁻¹ vs. amine N-H in phenylenediamine derivatives).
- Mass spectrometry : Confirm molecular ion peaks (e.g., C18H22ClN3O2S vs. C12H14N2Cl2).
- Chromatography : HPLC retention time comparison under standardized mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for This compound across different assays?
- Methodological Answer : Apply iterative data triangulation:
Validate assay conditions (e.g., pH, temperature) to rule out experimental variability.
Cross-reference with orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies).
Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases .
- Case Example : Inconsistent IC50 values may arise from differences in cell permeability or solvent effects (e.g., DMSO concentration). Standardize protocols across labs .
Q. What experimental design principles should guide in vivo pharmacokinetic studies of This compound?
- Methodological Answer :
- Dose selection : Conduct preliminary dose-ranging studies to identify non-toxic thresholds.
- Sampling intervals : Use compartmental modeling to optimize blood/plasma sampling times.
- Control groups : Include vehicle controls and reference compounds (e.g., structurally similar inhibitors) to contextualize results .
Q. How can researchers optimize the solubility of This compound for in vitro assays without compromising stability?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
